molecular formula C12H19NO3 B158950 3-(2,3-Dimethoxy-benzylamino)-propan-1-ol CAS No. 137788-51-3

3-(2,3-Dimethoxy-benzylamino)-propan-1-ol

Cat. No.: B158950
CAS No.: 137788-51-3
M. Wt: 225.28 g/mol
InChI Key: UORGOETVDFBNAN-UHFFFAOYSA-N
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Description

3-(2,3-Dimethoxy-benzylamino)-propan-1-ol is an organic compound with the molecular formula C12H19NO3 It is characterized by the presence of a benzylamino group attached to a propanol backbone, with two methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethoxy-benzylamino)-propan-1-ol typically involves the reaction of 2,3-dimethoxybenzylamine with an appropriate propanol derivative. One common method is the reductive amination of 2,3-dimethoxybenzaldehyde with 3-aminopropanol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in a solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethoxy-benzylamino)-propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(2,3-dimethoxy-benzylamino)-propanal.

    Reduction: Formation of 3-(2,3-dimethoxy-benzylamino)-propanamine.

    Substitution: Formation of derivatives with substituted benzene rings.

Scientific Research Applications

3-(2,3-Dimethoxy-benzylamino)-propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxy-benzylamino)-propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The presence of the benzylamino group allows it to form hydrogen bonds and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzylamine: Lacks the propanol backbone, making it less versatile in certain reactions.

    3-(2,4-Dimethoxy-benzylamino)-propan-1-ol: Similar structure but with different substitution pattern on the benzene ring.

    3-(3,4-Dimethoxy-benzylamino)-propan-1-ol: Another isomer with different methoxy group positions.

Uniqueness

3-(2,3-Dimethoxy-benzylamino)-propan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both methoxy groups and the propanol backbone provides a balance of hydrophilic and hydrophobic properties, enhancing its versatility in various applications .

Properties

IUPAC Name

3-[(2,3-dimethoxyphenyl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-15-11-6-3-5-10(12(11)16-2)9-13-7-4-8-14/h3,5-6,13-14H,4,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORGOETVDFBNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378184
Record name 3-{[(2,3-Dimethoxyphenyl)methyl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137788-51-3
Record name 3-{[(2,3-Dimethoxyphenyl)methyl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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